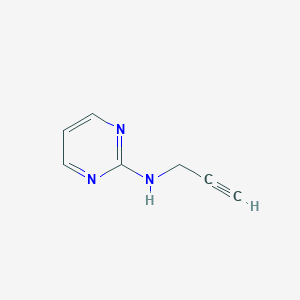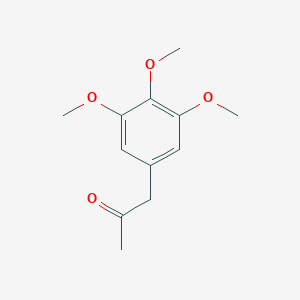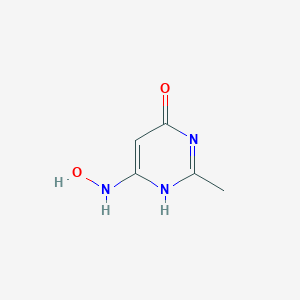
6-(Hydroxyamino)-2-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxyamino)-2-methylpyrimidin-4-ol, also known as HAM or HAMNO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. HAM is a derivative of pyrimidine and has a hydroxyamino group attached to the 6th carbon atom and a methyl group attached to the 2nd carbon atom.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to inhibit the activity of xanthine oxidase by binding to its active site and preventing the conversion of hypoxanthine to xanthine and uric acid. This, in turn, reduces the production of reactive oxygen species and inflammation.
Efectos Bioquímicos Y Fisiológicos
6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to reduce the levels of oxidative stress markers and pro-inflammatory cytokines in vitro and in vivo. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to inhibit the growth of various bacterial and viral pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Hydroxyamino)-2-methylpyrimidin-4-ol has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol also has some limitations, such as its potential toxicity and limited availability. Therefore, it is important to use appropriate safety measures and obtain 6-(Hydroxyamino)-2-methylpyrimidin-4-ol from reliable sources.
Direcciones Futuras
There are several future directions for the study of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol, including its potential applications in drug development, agriculture, and environmental science. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to have synergistic effects with other compounds, such as quercetin and resveratrol, which may enhance its therapeutic potential. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol may have applications in the development of new antimicrobial agents and as a potential natural pesticide. Further research is needed to fully explore the potential of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol and its derivatives.
Conclusion:
6-(Hydroxyamino)-2-methylpyrimidin-4-ol is a unique compound with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol and its derivatives.
Métodos De Síntesis
6-(Hydroxyamino)-2-methylpyrimidin-4-ol can be synthesized through a multistep process involving the reaction of 2,4-dihydroxypyrimidine with hydroxylamine and subsequent methylation of the resulting intermediate. The yield of 6-(Hydroxyamino)-2-methylpyrimidin-4-ol can be improved by optimizing the reaction conditions, such as temperature and pH.
Aplicaciones Científicas De Investigación
6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and agriculture. 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been reported to exhibit antiviral, antibacterial, and antitumor activities. In addition, 6-(Hydroxyamino)-2-methylpyrimidin-4-ol has been shown to act as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.
Propiedades
Número CAS |
16071-29-7 |
|---|---|
Nombre del producto |
6-(Hydroxyamino)-2-methylpyrimidin-4-ol |
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
4-(hydroxyamino)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c1-3-6-4(8-10)2-5(9)7-3/h2,10H,1H3,(H2,6,7,8,9) |
Clave InChI |
UFJOOXNGXGYLJG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=O)C=C(N1)NO |
SMILES |
CC1=NC(=CC(=O)N1)NO |
SMILES canónico |
CC1=NC(=O)C=C(N1)NO |
Sinónimos |
4-Pyrimidinol, 6-(hydroxyamino)-2-methyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



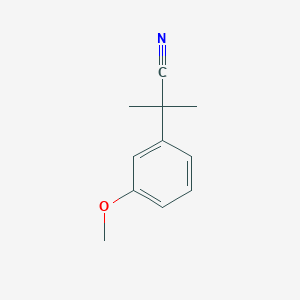
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
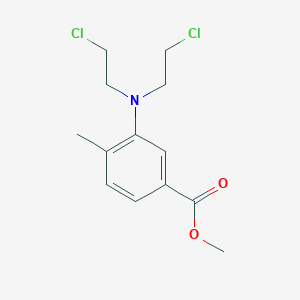
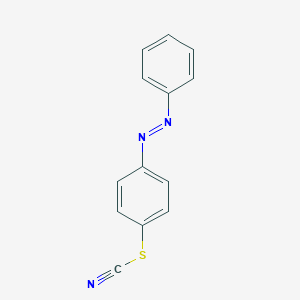
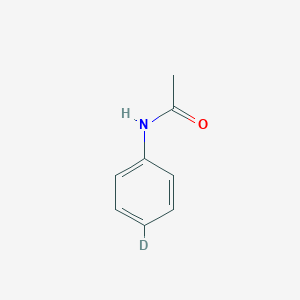
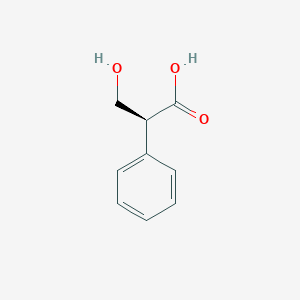

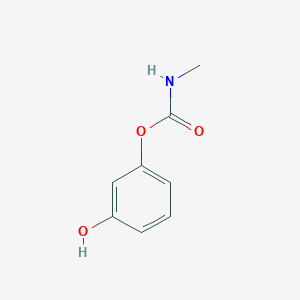


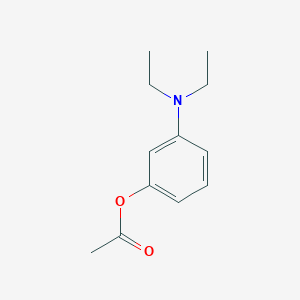
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
